molecular formula C10H8N4 B14350570 1h-[1,2,4]Triazepino[2,3-a]benzimidazole CAS No. 91996-11-1

1h-[1,2,4]Triazepino[2,3-a]benzimidazole

Cat. No.: B14350570
CAS No.: 91996-11-1
M. Wt: 184.20 g/mol
InChI Key: KOSGBVKVHGGCSM-UHFFFAOYSA-N
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Description

1H-[1,2,4]Triazepino[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both a benzimidazole and a triazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzimidazole with 1,3-diketones in the presence of polyphosphoric acid (PPA) at elevated temperatures (110-115°C) or using zinc chloride (ZnCl2) at higher temperatures (240-250°C) . Another approach involves the use of hydrazine hydrate to transform benzimidazole derivatives into the desired triazepine structure .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-[1,2,4]Triazepino[2,3-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit enzymes like α-amylase and α-glucosidase, which play a role in carbohydrate metabolism . The compound’s structure allows it to form stable complexes with these enzymes, thereby reducing their activity and helping to regulate blood sugar levels.

Properties

CAS No.

91996-11-1

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

1H-[1,2,4]triazepino[2,3-a]benzimidazole

InChI

InChI=1S/C10H8N4/c1-2-5-9-8(4-1)13-10-11-6-3-7-12-14(9)10/h1-7,12H

InChI Key

KOSGBVKVHGGCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=CC=N3

Origin of Product

United States

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